molecular formula C7H10BrNS B13176793 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Katalognummer: B13176793
Molekulargewicht: 220.13 g/mol
InChI-Schlüssel: AWPCGCZEAYVEEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromopropyl)-2-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(3-Bromopropyl)-2-methyl-1,3-thiazole can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound is explored for its potential use in drug discovery and development. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding with biological targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

    2-Methylthiazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    5-(3-Chloropropyl)-2-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    5-(3-Bromopropyl)-1,3-thiazole: Lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the bromopropyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Eigenschaften

Molekularformel

C7H10BrNS

Molekulargewicht

220.13 g/mol

IUPAC-Name

5-(3-bromopropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3

InChI-Schlüssel

AWPCGCZEAYVEEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(S1)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.